molecular formula C18H18N2O7S B2807645 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034256-87-4

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2807645
CAS No.: 2034256-87-4
M. Wt: 406.41
InChI Key: OJTWJKLUIGSTPO-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O7S and its molecular weight is 406.41. The purity is usually 95%.
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Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S, and its molecular weight is approximately 396.44 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H20N2O5SC_{19}H_{20}N_{2}O_{5}S
Molecular Weight396.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition leads to decreased glucose absorption in the intestines, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase : This enzyme is critical in neurotransmitter breakdown. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's Disease (AD) .

Efficacy Against Enzymes

Recent studies have quantified the inhibitory effects of the compound on α-glucosidase and acetylcholinesterase:

EnzymeIC50 Value (μM)
α-glucosidase12
Acetylcholinesterase5.8

These values indicate moderate potency against both enzymes, suggesting potential therapeutic applications in metabolic and neurodegenerative disorders .

Study on Type 2 Diabetes Mellitus

In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of α-glucosidase activity, leading to lower glucose absorption post-meal .

Study on Alzheimer's Disease

Another study focused on the neuroprotective effects of the compound in a mouse model of AD. Results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation, likely due to enhanced cholinergic activity resulting from acetylcholinesterase inhibition .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-20-13-9-12(3-5-15(13)27-18(20)22)28(23,24)19-10-14(21)11-2-4-16-17(8-11)26-7-6-25-16/h2-5,8-9,14,19,21H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTWJKLUIGSTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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